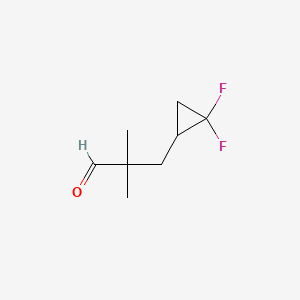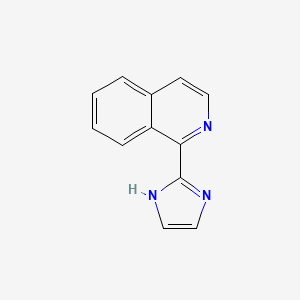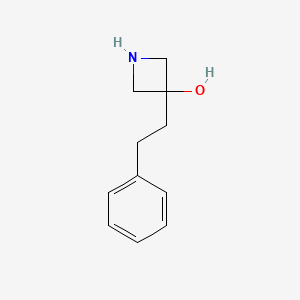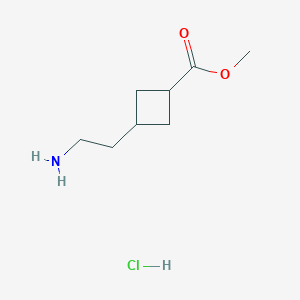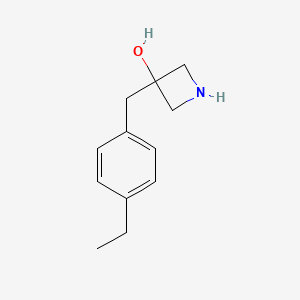
3-(4-Ethylbenzyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylbenzyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzylamine and an appropriate azetidinone precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-ethylbenzylamine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the azetidine ring through a hydroxylation reaction. This can be done using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(4-Ethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde at the 3-position.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
科学研究应用
3-(4-Ethylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
作用机制
The mechanism of action of 3-(4-Ethylbenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways, potentially leading to the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
Azetidin-3-ol: The parent compound without the ethylbenzyl group.
3-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of an ethylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
Uniqueness
3-(4-Ethylbenzyl)azetidin-3-ol is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its solubility, stability, and binding affinity in various applications compared to its analogs.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-[(4-ethylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
InChI 键 |
PLKAOYBFPCOXBR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CC2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


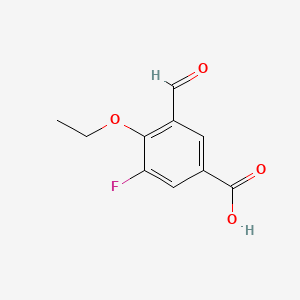
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


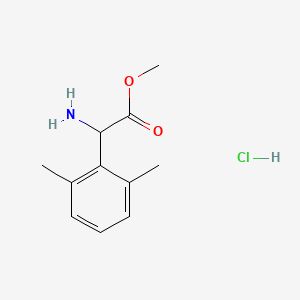
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
